molecular formula C12H15NOS B14206763 1-[2-(Methylsulfanyl)phenyl]piperidin-4-one CAS No. 821792-46-5

1-[2-(Methylsulfanyl)phenyl]piperidin-4-one

Katalognummer: B14206763
CAS-Nummer: 821792-46-5
Molekulargewicht: 221.32 g/mol
InChI-Schlüssel: PSNLBHLLWWCEPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Methylsulfanyl)phenyl]piperidin-4-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is characterized by the presence of a methylsulfanyl group attached to the phenyl ring, which is further connected to a piperidin-4-one moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .

Vorbereitungsmethoden

The synthesis of 1-[2-(Methylsulfanyl)phenyl]piperidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 2-(methylsulfanyl)benzaldehyde with piperidin-4-one under specific reaction conditions. The reaction typically requires a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the process. The mixture is usually heated under reflux to ensure complete reaction .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

1-[2-(Methylsulfanyl)phenyl]piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfone or sulfoxide derivative. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the piperidin-4-one moiety can be reduced to form the corresponding alcohol. Sodium borohydride (NaBH₄) is a typical reducing agent used for this purpose.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfone or sulfoxide derivatives, while reduction of the carbonyl group results in the corresponding alcohol .

Wissenschaftliche Forschungsanwendungen

1-[2-(Methylsulfanyl)phenyl]piperidin-4-one has various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: Piperidine derivatives, including this compound, are investigated for their potential therapeutic properties.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 1-[2-(Methylsulfanyl)phenyl]piperidin-4-one involves its interaction with specific molecular targets. The piperidine moiety is known to bind to receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, blocking their catalytic activity and affecting biochemical pathways . The methylsulfanyl group can also influence the compound’s binding affinity and selectivity towards its targets .

Vergleich Mit ähnlichen Verbindungen

1-[2-(Methylsulfanyl)phenyl]piperidin-4-one can be compared with other similar compounds, such as:

    1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol: This compound has a similar structure but contains a sulfonyl group instead of a methylsulfanyl group.

    1-[2-(Methylsulfanyl)phenyl]piperidin-4-amine: This compound has an amine group instead of a carbonyl group in the piperidine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its methylsulfanyl group and piperidin-4-one moiety contribute to its versatility in various applications .

Eigenschaften

CAS-Nummer

821792-46-5

Molekularformel

C12H15NOS

Molekulargewicht

221.32 g/mol

IUPAC-Name

1-(2-methylsulfanylphenyl)piperidin-4-one

InChI

InChI=1S/C12H15NOS/c1-15-12-5-3-2-4-11(12)13-8-6-10(14)7-9-13/h2-5H,6-9H2,1H3

InChI-Schlüssel

PSNLBHLLWWCEPX-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC=CC=C1N2CCC(=O)CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.